Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate
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Overview
Description
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-A]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 1,4-diketones, followed by cyclization to form the pyrazolo[1,5-A]pyrazine ring system. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate
- Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate
- Methyl 1-phenyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its pyrazolo[1,5-A]pyrazine core is particularly valuable in medicinal chemistry for the development of novel therapeutic agents .
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-5-11-12-4-3-10-6-8(7)12/h5,10H,2-4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUPNKYMDYNFNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CNCCN2N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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